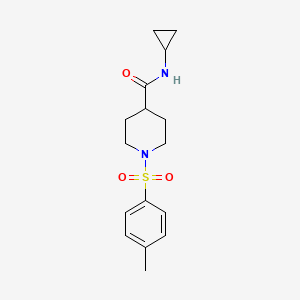

N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

CAS No.: 433955-19-2

Cat. No.: VC6413707

Molecular Formula: C16H22N2O3S

Molecular Weight: 322.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433955-19-2 |

|---|---|

| Molecular Formula | C16H22N2O3S |

| Molecular Weight | 322.42 |

| IUPAC Name | N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H22N2O3S/c1-12-2-6-15(7-3-12)22(20,21)18-10-8-13(9-11-18)16(19)17-14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) |

| Standard InChI Key | LYGMBBPEHSAVAN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide, reflects its three primary structural components:

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle that serves as a conformational scaffold.

-

4-Methylbenzenesulfonyl Group: A sulfonamide substituent at the piperidine nitrogen, introducing electron-withdrawing properties and potential protease resistance.

-

Cyclopropyl Carboxamide: A strained cyclopropane ring attached via a carboxamide linkage at the piperidine’s 4-position, likely influencing steric interactions and metabolic stability.

The stereochemistry of the piperidine ring (chair conformation) and the planar cyclopropane group creates a rigid three-dimensional structure, as evidenced by its InChI key LYGMBBPEHSAVAN-UHFFFAOYSA-N.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃S |

| Molecular Weight | 322.42 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(N2CCC(CC2)C(=O)NC3CC3) |

| LogP (Predicted) | 2.8 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Structural Analogues

Synthetic Routes

While no explicit synthesis protocol for N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is publicly documented, analogous piperidine sulfonamides are typically synthesized via:

-

Sulfonylation: Reaction of piperidine derivatives with 4-methylbenzenesulfonyl chloride under basic conditions.

-

Carboxamide Formation: Coupling of piperidine-4-carboxylic acid with cyclopropylamine using carbodiimide reagents.

Piperidine rigidity is often enhanced through bridging strategies, as seen in 2-azanorbornane derivatives like MRS4738, which exhibit improved receptor affinity . Such methods could be adapted to optimize the target compound’s synthetic yield.

Structural Analogues and Modifications

Key modifications in related compounds include:

-

Bridging Piperidines: Nortropane and isoquinuclidine derivatives reduce conformational flexibility, enhancing target selectivity .

-

Polar Group Introduction: Lactams (e.g., compound 21) and dicarboxylates improve aqueous solubility while maintaining affinity .

| Compound | Target | IC₅₀ (nM) | LogP |

|---|---|---|---|

| PPTN | P2Y₁₄R | 2.3 | 3.1 |

| MRS4738 (15) | P2Y₁₄R | 0.8 | 2.9 |

| Isoquinuclidine 34 | P2Y₁₄R | 15.6 | 2.3 |

The target compound’s predicted LogP (~2.8) aligns with moderately lipophilic antagonists, favoring blood-brain barrier penetration .

Research Gaps and Future Directions

Unresolved Questions

-

Specific Target Engagement: No in vitro binding or functional assay data exist for the compound.

-

ADMET Properties: Metabolic stability, CYP inhibition, and oral bioavailability remain uncharacterized.

Proposed Studies

-

Stereochemical Optimization: Enantioselective synthesis to evaluate affinity differences, as seen in 2-azanorbornane derivatives .

-

Prodrug Development: Ester or amide prodrugs (cf. 143) could enhance bioavailability for inflammatory or CNS applications .

-

Molecular Dynamics Simulations: Docking studies using homology models of P2Y₁₄R to predict binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume